Smooth Isomerization vs. Decomposition in Alkyl Diphenyl Phosphite Series
Methyl diphenylphosphite isomerizes smoothly under Arbuzov conditions, whereas higher alkyl homologs (e.g., n-propyl, n-butyl diphenyl phosphites) decompose when reacted with the corresponding alkyl iodides [1].
| Evidence Dimension | Isomerization outcome under Arbuzov reaction conditions |
|---|---|
| Target Compound Data | Methyl diphenylphosphite: smooth isomerization |
| Comparator Or Baseline | n-Butyl diphenyl phosphite: decomposition; Ethyl diphenyl phosphite: smooth isomerization (only two members of series isomerize smoothly) |
| Quantified Difference | Qualitative binary outcome: methyl → smooth isomerization; higher homologs → decomposition |
| Conditions | Reaction with corresponding alkyl iodides (Arbuzov rearrangement conditions) |
Why This Matters
This binary reactivity divide determines synthetic feasibility; methyl diphenylphosphite is one of only two alkyl diphenyl phosphites that can reliably participate in Arbuzov-type transformations without decomposition.
- [1] A. E. Arbuzov, L. V. Nesterov, 'Effect of the size and structure of radicals present in phosphorus esters on the rate of isomerization of these substances', Russian Chemical Bulletin, 1954, 3, 361–367. View Source
